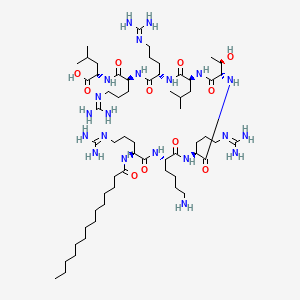
Etoperidona-d8 Clorhidrato
Descripción general
Descripción
Etoperidone-d8 Hydrochloride is the deuterium labeled version of Etoperidone Hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of Etoperidone-d8 Hydrochloride involves the substitution of hydrogen atoms with deuterium . This process is known as deuteration and has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of Etoperidone-d8 Hydrochloride is C19H21D8Cl2N5O . It has a molecular weight of 422.42 .Physical and Chemical Properties Analysis
Etoperidone-d8 Hydrochloride has a molecular weight of 422.42 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Investigación en Proteómica
Etoperidona-d8 Clorhidrato se utiliza como bioquímico en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones de las proteínas, identificar proteínas y llevar a cabo otras investigaciones relacionadas con las proteínas.
Antidepresivo
Etoperidona, la forma no deuterada de this compound, es un antidepresivo atípico . Se introdujo en Europa en 1977 . Es un derivado del triazol sustituido con fenilpiperazina, lo que lo clasifica como un análogo de la trazodona y presenta un perfil farmacológico similar . Esto sugiere que this compound podría usarse potencialmente en investigaciones relacionadas con la depresión y la salud mental.
Mecanismo De Acción
Target of Action
Etoperidone-d8 Hydrochloride primarily targets serotonergic receptors and adrenergic receptors . The major metabolite of Etoperidone, 1-(3’-chlorophenyl)piperazine (mCPP), binds with different affinity to these receptors .
Mode of Action
The activity of Etoperidone-d8 Hydrochloride is mainly driven by its major metabolite, mCPP . This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a . This means it enhances the activity of 5-HT2c receptors while inhibiting the activity of 5-HT2a receptors .
Biochemical Pathways
Etoperidone-d8 Hydrochloride affects the central transmission of serotonin . It has the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, Etoperidone also inhibits the α-adrenergic receptors .
Pharmacokinetics
Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of Etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .
Result of Action
The inhibition of serotonin and adrenergic receptors by Etoperidone-d8 Hydrochloride corresponds to the sedative and cardiovascular effects . The presence of both effects caused that the effective dose of etoperidone was poorly tolerated .
Action Environment
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into Etoperidone-d8 Hydrochloride, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the action, efficacy, and stability of Etoperidone-d8 Hydrochloride could be influenced by environmental factors such as the presence of these isotopes .
Safety and Hazards
While specific safety and hazard information for Etoperidone-d8 Hydrochloride was not found, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .
Relevant Papers The paper “Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals” by Russak EM, et al. discusses the effect of deuteration on the pharmacokinetics of pharmaceuticals, which is relevant to Etoperidone-d8 Hydrochloride .
Análisis Bioquímico
Biochemical Properties
Etoperidone-d8 Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The deuterium substitution can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing and quantifying biochemical processes. Etoperidone-d8 Hydrochloride interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes, which can alter the rate of metabolic reactions and provide insights into the drug’s behavior in biological systems .
Cellular Effects
Etoperidone-d8 Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of neurotransmitter receptors, leading to changes in cell signaling and communication. Additionally, Etoperidone-d8 Hydrochloride may impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of Etoperidone-d8 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium substitution can lead to differences in binding affinity and interaction strength with target proteins, which can affect the compound’s overall efficacy and potency. Etoperidone-d8 Hydrochloride may inhibit or activate specific enzymes, altering their activity and subsequently influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Etoperidone-d8 Hydrochloride can change over time due to factors such as stability and degradation. The compound’s stability is crucial for maintaining its efficacy in long-term studies. Degradation of Etoperidone-d8 Hydrochloride can lead to the formation of metabolites with different biochemical properties, which may affect cellular function and experimental outcomes. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of Etoperidone-d8 Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolic pathways. Threshold effects are often studied to determine the optimal dosage range for achieving desired outcomes while minimizing toxicity .
Metabolic Pathways
Etoperidone-d8 Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, providing insights into its pharmacokinetic profile. Enzymes such as cytochrome P450 play a crucial role in the metabolism of Etoperidone-d8 Hydrochloride, influencing its breakdown and elimination from the body .
Transport and Distribution
Within cells and tissues, Etoperidone-d8 Hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of Etoperidone-d8 Hydrochloride is essential for elucidating its pharmacokinetic and pharmacodynamic properties .
Subcellular Localization
The subcellular localization of Etoperidone-d8 Hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as different cellular environments may alter its interactions with biomolecules. Studying the subcellular localization of Etoperidone-d8 Hydrochloride provides valuable information on its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-USILMEKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589842.png)
![Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589843.png)








